molecular formula C21H21FO8 B15143004 Flurbiprofen acyl-|A-D-glucuronide-d3

Flurbiprofen acyl-|A-D-glucuronide-d3

Cat. No.: B15143004
M. Wt: 423.4 g/mol
InChI Key: PLPQBSOCUVSKTP-ZPAHDOAASA-N
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Description

Flurbiprofen acyl-|A-D-glucuronide-d3 is a stable isotope-labeled derivative of Flurbiprofen acyl-|A-D-glucuronide. It is a biochemical compound used primarily in research settings. The compound is a mixture of diastereomers and is often utilized in studies involving drug metabolism and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flurbiprofen acyl-|A-D-glucuronide-d3 involves the incorporation of deuterium atoms into the Flurbiprofen acyl-|A-D-glucuronide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Flurbiprofen acyl-|A-D-glucuronide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated analogs with altered functional groups .

Scientific Research Applications

Flurbiprofen acyl-|A-D-glucuronide-d3 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Flurbiprofen acyl-|A-D-glucuronide-d3 involves its interaction with specific molecular targets and pathways. As a derivative of Flurbiprofen, it retains similar pharmacological properties, including anti-inflammatory and analgesic effects. The compound exerts its effects by inhibiting the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flurbiprofen acyl-|A-D-glucuronide-d3 is unique due to its stable isotope labeling, which makes it particularly useful in research settings. The incorporation of deuterium atoms allows for precise tracking and analysis of the compound’s metabolic pathways and interactions within biological systems. This feature distinguishes it from its non-deuterated counterparts and other similar compounds .

Properties

Molecular Formula

C21H21FO8

Molecular Weight

423.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10?,15-,16-,17+,18-,21-/m0/s1/i1D3

InChI Key

PLPQBSOCUVSKTP-ZPAHDOAASA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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